molecular formula C24H31N3O6S2 B14122774 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006992-35-3

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B14122774
CAS No.: 1006992-35-3
M. Wt: 521.7 g/mol
InChI Key: PLCCRRBBZFDYEQ-UHFFFAOYSA-N
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Description

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, including the formation of the benzothiazole ring, sulfonamide group, and the final coupling reaction to form the desired product. Common reagents used in these reactions include thionyl chloride, methoxyethylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent

Medicine

In medicine, this compound may be studied for its pharmacological properties, including its efficacy, safety, and potential side effects. It could be explored as a candidate for treating various diseases or conditions.

Industry

In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds with similar structures, such as N-(4-methoxybenzyl)benzamide, may share some chemical and biological properties.

    Sulfonamide Derivatives: Compounds like N-(2-methoxyethyl)sulfonamide may exhibit similar reactivity and applications.

Uniqueness

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1006992-35-3

Molecular Formula

C24H31N3O6S2

Molecular Weight

521.7 g/mol

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)benzamide

InChI

InChI=1S/C24H31N3O6S2/c1-5-13-27-22-20(33-4)7-6-8-21(22)34-24(27)25-23(28)18-9-11-19(12-10-18)35(29,30)26(14-16-31-2)15-17-32-3/h6-12H,5,13-17H2,1-4H3

InChI Key

PLCCRRBBZFDYEQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)OC

Origin of Product

United States

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